6-Methyl-2-propylamino-3H-4-quinazolinone

Description

BenchChem offers high-quality 6-Methyl-2-propylamino-3H-4-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-propylamino-3H-4-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-(propylamino)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-6-13-12-14-10-5-4-8(2)7-9(10)11(16)15-12/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWADKBTZMKABJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(C=C(C=C2)C)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705255 |

Source

|

| Record name | 6-Methyl-2-(propylamino)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015479-08-9 |

Source

|

| Record name | 6-Methyl-2-(propylamino)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-2-propylamino-3H-4-quinazolinone: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the basic properties of a specific derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone. While experimental data for this exact molecule is limited in publicly accessible literature, this document, prepared from the perspective of a Senior Application Scientist, synthesizes information on its predicted physicochemical properties, outlines plausible synthetic routes, and details established analytical and biological evaluation methodologies based on closely related analogs. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical grounding and practical, field-proven insights into its study.

Introduction and Molecular Overview

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The subject of this guide, 6-Methyl-2-propylamino-3H-4-quinazolinone, is a derivative featuring a methyl group at the 6-position and a propylamino substituent at the 2-position. These modifications are anticipated to modulate the molecule's physicochemical and pharmacological profile.

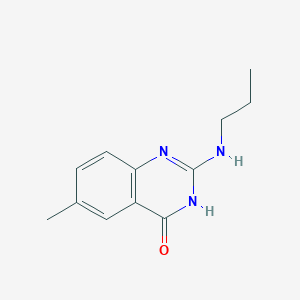

Molecular Structure:

Caption: Chemical structure of 6-Methyl-2-propylamino-3H-4-quinazolinone.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1015479-08-9 | [3][4][5] |

| Molecular Formula | C₁₂H₁₅N₃O | [3][4][5] |

| Molecular Weight | 217.27 g/mol | [3][4][5] |

| Melting Point | 244.3-244.8 °C (in acetic acid) | [6] |

| Calculated XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic route would commence with 5-methylanthranilic acid, which serves as the precursor for the 6-methyl-4(3H)-quinazolinone core.

Caption: Proposed synthetic pathway for 6-Methyl-2-propylamino-3H-4-quinazolinone.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar syntheses. Optimization of reaction conditions, solvents, and purification methods would be necessary.

Step 1: Synthesis of 6-Methyl-2-methyl-4H-3,1-benzoxazin-4-one

-

To a solution of 5-methylanthranilic acid in a suitable solvent (e.g., pyridine or acetic acid), add an excess of acetic anhydride.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 2-Chloro-6-methylquinazolin-4(3H)-one

-

Suspend the 6-methyl-2-methyl-4H-3,1-benzoxazin-4-one in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 3-6 hours.

-

Cool the reaction and carefully quench the excess chlorinating agent by slowly adding it to crushed ice.

-

Filter the resulting precipitate, wash with water, and dry to obtain the 2-chloro intermediate.

Step 3: Synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone

-

Dissolve the 2-chloro-6-methylquinazolin-4(3H)-one in a suitable polar aprotic solvent such as DMF or isopropanol.

-

Add an excess of propylamine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl byproduct.

-

Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into water.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization: Protocols and Expected Outcomes

Due to the lack of specific experimental data for 6-Methyl-2-propylamino-3H-4-quinazolinone, this section outlines standard protocols for determining its key physicochemical properties, with expected outcomes based on its structure and data from related compounds.

Determination of pKa and logP

The basicity (pKa) and lipophilicity (logP) are critical parameters influencing a compound's solubility, absorption, and distribution.

Protocol for pKa Determination (Potentiometric Titration):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Dilute the stock solution in a co-solvent system (e.g., methanol/water) to a final concentration of approximately 1 mM.

-

Titrate the solution with a standardized solution of HCl, monitoring the pH with a calibrated electrode.

-

Plot the pH versus the volume of titrant added and determine the pKa from the inflection point of the titration curve. Expected Outcome: Given the presence of the basic amino group, the pKa is expected to be in the range of 5.5 to 7.5.[7]

Protocol for logP Determination (Shake-Flask Method):

-

Prepare a saturated solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).

-

Agitate the mixture until equilibrium is reached (typically 24 hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Expected Outcome: The calculated XLogP3 of 1.8 suggests moderate lipophilicity.[4] Experimental values are often within ±1 log unit of the calculated value.

Solubility Assessment

A compound's aqueous solubility is a key determinant of its oral bioavailability.

Protocol for Kinetic Solubility Assay:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Add small aliquots of the stock solution to a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.2, 7.4).

-

Incubate the samples for a defined period (e.g., 2 hours) at room temperature.

-

Filter the samples to remove any precipitate.

-

Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV. Expected Outcome: As a basic compound, the solubility is expected to be higher at lower pH values where the molecule is protonated.

Analytical Methods

Robust analytical methods are essential for the identification, quantification, and purity assessment of 6-Methyl-2-propylamino-3H-4-quinazolinone.

High-Performance Liquid Chromatography (HPLC)

Typical HPLC Conditions for a Quinazolinone Derivative:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength corresponding to the compound's maximum absorbance (typically around 254 nm and 310 nm for quinazolinones).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the quinazolinone ring, a singlet for the methyl group at the 6-position, and signals for the propyl group (a triplet for the terminal methyl, a sextet for the middle methylene, and a triplet for the methylene attached to the nitrogen). The N-H protons will likely appear as broad singlets.

-

¹³C NMR: Characteristic signals would include those for the carbonyl carbon (around 160-165 ppm), aromatic carbons, and aliphatic carbons of the propyl group.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be the expected base peak.

-

Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve cleavage of the substituents on the quinazolinone core. For this molecule, loss of the propyl group would be a likely fragmentation.

Potential Pharmacological Activities and Biological Evaluation

The quinazolinone scaffold is associated with a wide range of biological activities. Based on its structural features, 6-Methyl-2-propylamino-3H-4-quinazolinone could be a candidate for screening in several therapeutic areas.

Anticancer Activity

Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases and tubulin polymerization.[7][8]

Protocol for In Vitro Anticancer Screening (MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity

Substituents at the 2- and 6-positions of the quinazolinone ring have been shown to be important for antimicrobial activity.[1][9]

Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Prepare serial dilutions of the test compound in a 96-well plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12]

Protocol for In Vitro Anti-inflammatory Assay (COX Inhibition Assay):

-

Use a commercially available COX inhibitor screening assay kit (either COX-1 or COX-2).

-

Incubate the respective enzyme with the test compound at various concentrations.

-

Add arachidonic acid as the substrate and measure the production of prostaglandin E₂ (PGE₂) using a colorimetric or fluorescent method.

-

Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.

Conclusion

6-Methyl-2-propylamino-3H-4-quinazolinone represents an intriguing, yet underexplored, member of the pharmacologically significant quinazolinone family. This technical guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. While specific experimental data for this molecule remains to be published, the protocols and expected outcomes detailed herein, based on established knowledge of related compounds, offer a robust starting point for any research endeavor focused on this promising scaffold. Further investigation is warranted to fully elucidate its physicochemical properties and to explore its potential as a novel therapeutic agent.

References

- Abdel-Aziz, A. A.-M., et al. (2016). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-123.

- Alanazi, A. M., et al. (2016). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-123.

- Al-Rashood, S. T., et al. (2016). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 149-160.

- Maarouf, A. R., et al. (2016). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-123.

- Kumar, A., et al. (2010). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. E-Journal of Chemistry, 7(4), 1433-1439.

- Abdel-Wahab, B. F., et al. (2022).

- Chaudhary, M., et al. (2012). synthesis, characterization and anti-inflammatory evaluation of substituted quinazolinone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 353-356.

- Gao, C., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(12), 4789.

- Abdel-Wahab, B. F., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules, 27(24), 8743.

- Patel, P. D., et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(3), 366-373.

- Weldon, D. J., et al. (2020). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-ones as Novel ALK and PI3K/AKT Pathway Inhibitors. Journal of Medicinal Chemistry, 63(24), 15839-15855.

- Yin, L., et al. (2014). Supporting Information for Asymmetric Hydrogenation of Quinazolinones and Quinoxalines Catalyzed by Chiral Spiro Iridium Complexes.

- Kim, J. Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4288.

- Li, J., et al. (2018). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. The Journal of Organic Chemistry, 83(21), 13544-13551.

- Kummari, D., et al. (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. Medicinal Chemistry Research, 33(11), 1-16.

- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14.

- Gomha, S. M., et al. (2017). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 82(9), 985-996.

- Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Research Square.

- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14.

- Zhang, H., et al. (2021). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Molecules, 26(16), 4945.

- Ghafourian, T., & Barzegar-Jalali, M. (2014). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. DARU Journal of Pharmaceutical Sciences, 22(1), 44.

- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14.

- Štefane, B., & Požgan, F. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

NIST. (n.d.). 4(1H)-Quinazolinone. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2014, 395637.

- Raju, K., et al. (2015). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl quinazolin-4-(3H)-one. Der Pharma Chemica, 7(1), 194-199.

- Raffa, D., et al. (2005). 2-alkylamino-6-halogenoquinazolin-4(3H)-ones and K(ATP) channel activity. Bioorganic & Medicinal Chemistry, 13(10), 3537-3546.

- Kim, J. Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4288.

- Hour, M. J., et al. (2000). 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 43(23), 4479-4487.

- Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(24), 127550.

- Keglevich, P., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(4), M1484.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-METHYL-2-PROPYLAMINO-3H-4-QUINAZOLINONE | CymitQuimica [cymitquimica.com]

- 4. 6-Methyl-2-(propylamino)quinazolin-4(3H)-one 97% 1015479-08-9 | Chempure [chempure.in]

- 5. labsolu.ca [labsolu.ca]

- 6. 6-methyl-2-propyl-4(3H)-Quinazolinone CAS#: 134603-89-7 [m.chemicalbook.com]

- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methyl-2-propylamino-3H-4-quinazolinone (CAS No. 1015479-08-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This guide focuses on a specific, yet under-documented derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone . While extensive public data on this particular molecule is nascent, its structural features—a methyl group at the 6-position and a propylamino substituent at the 2-position—place it at the intersection of several well-established structure-activity relationship (SAR) trends for this class of compounds.

This document, therefore, serves as a technical primer and a predictive guide. It synthesizes the vast body of knowledge on quinazolinone chemistry and pharmacology to provide researchers with a solid foundation for investigating 6-Methyl-2-propylamino-3H-4-quinazolinone. We will explore its likely synthesis, physicochemical properties, potential mechanisms of action, and the experimental workflows required for its comprehensive evaluation.

Core Molecular Attributes

6-Methyl-2-propylamino-3H-4-quinazolinone is a heterocyclic organic compound belonging to the 4(3H)-quinazolinone class.[][2] Its core structure consists of a fused benzene and pyrimidine ring system.[2]

| Property | Value | Source |

| CAS Number | 1015479-08-9 | [] |

| Molecular Formula | C₁₂H₁₅N₃O | [] |

| Molecular Weight | 217.27 g/mol | [] |

| IUPAC Name | 6-methyl-2-(propylamino)quinazolin-4(3H)-one |

Synthetic Pathways and Chemical Logic

Proposed Retrosynthetic Analysis

A plausible retrosynthesis involves disconnecting the pyrimidine ring, identifying 2-amino-5-methylbenzamide and a propyl isothiocyanate or a related precursor as key starting materials.

Caption: Retrosynthetic analysis of 6-Methyl-2-propylamino-3H-4-quinazolinone.

Detailed Step-by-Step Synthetic Protocol

This protocol is a predictive workflow based on common methods for synthesizing 2-amino-substituted quinazolinones.

Step 1: Synthesis of 2-Amino-5-methylbenzamide

-

Starting Material: 5-Methylanthranilic acid.

-

Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amination: React the resulting acid chloride with an excess of aqueous ammonia to form the primary amide, 2-amino-5-methylbenzamide.

-

Purification: Purify the product by recrystallization.

Step 2: Formation of the Thiourea Intermediate

-

Reaction: Dissolve 2-amino-5-methylbenzamide in a suitable solvent like ethanol or DMF.

-

Add propyl isothiocyanate dropwise to the solution.

-

Heat the mixture under reflux for several hours to facilitate the addition reaction, forming N-(2-carbamoyl-4-methylphenyl)-N'-propylthiourea.

-

Isolation: Cool the reaction mixture and isolate the precipitated thiourea intermediate by filtration.

Step 3: Cyclization to 6-Methyl-2-propylamino-3H-4-quinazolinone

-

Reagents: Suspend the thiourea intermediate in an alcoholic solvent.

-

Add a cyclizing agent such as mercuric oxide (HgO) or a milder reagent like N,N'-dicyclohexylcarbodiimide (DCC) to promote the intramolecular cyclization and desulfurization.

-

Reaction Conditions: Reflux the mixture until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: Filter the reaction mixture to remove insoluble byproducts. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the final compound.

Predicted Biological Activity and Mechanism of Action

The biological profile of 6-Methyl-2-propylamino-3H-4-quinazolinone can be inferred from extensive structure-activity relationship (SAR) studies on analogous compounds.[2][3] The substituents at positions 2 and 6 are known to be critical for determining pharmacological activity.[2]

Potential Therapeutic Areas:

-

Anticancer: This is the most widely reported activity for 2-substituted quinazolinones.[2][4] The 6-methyl group is also a common feature in bioactive quinazolinones.

-

Antimicrobial: Many quinazolinone derivatives exhibit antibacterial and antifungal properties.[3][5][6]

-

Anti-inflammatory: The quinazolinone scaffold is associated with anti-inflammatory effects.[4]

-

CNS Activity: Some quinazolinones, such as methaqualone, are known to have sedative-hypnotic effects, though this is highly dependent on the substitution pattern.

Likely Mechanisms of Action (Anticancer):

Based on the known mechanisms of similar quinazolinone derivatives, two primary pathways are plausible:

-

Inhibition of Tubulin Polymerization: Many 2-substituted quinazolinones function as microtubule-targeting agents. They bind to tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

-

Enzyme Inhibition (e.g., DHFR, Kinases): The quinazolinone scaffold can act as a hinge-binding motif in various enzymes. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, and various protein kinases involved in cancer cell signaling.[3]

Caption: Plausible anticancer mechanisms of action for 6-Methyl-2-propylamino-3H-4-quinazolinone.

Essential Experimental Workflows

To rigorously characterize 6-Methyl-2-propylamino-3H-4-quinazolinone, a series of standard analytical and biological assays are required.

A. Physicochemical Characterization Workflow

This workflow ensures the identity, purity, and structural integrity of the synthesized compound.

Caption: Standard workflow for the purification and characterization of the target compound.

Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[7] Include 2D experiments like COSY and HSQC if structural ambiguity exists.

-

Expected ¹H NMR Signals: Look for signals corresponding to the propyl group (triplet, sextet, triplet), the methyl group (singlet), aromatic protons on the quinazolinone core, and an N-H proton.

-

Expected ¹³C NMR Signals: Expect signals for the carbonyl carbon (~160-170 ppm), aromatic carbons, and aliphatic carbons of the methyl and propyl groups.

-

-

Mass Spectrometry (MS):

-

Technique: Use High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to confirm the exact mass and molecular formula.

-

Expected Result: The protonated molecule [M+H]⁺ should have a mass-to-charge ratio (m/z) corresponding to C₁₂H₁₆N₃O⁺.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or use an ATR accessory.[7]

-

Expected Peaks: Characteristic peaks should be observed for N-H stretching (~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C=N/C=C stretching (~1500-1620 cm⁻¹).

-

B. In Vitro Biological Evaluation Workflow

This workflow outlines the initial screening process to determine the compound's biological activity, focusing on a potential anticancer effect.

Protocol: Antiproliferative Assay (MTT or CellTiter-Glo®)

-

Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 6-Methyl-2-propylamino-3H-4-quinazolinone (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively, according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO). Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Conclusion and Future Directions

6-Methyl-2-propylamino-3H-4-quinazolinone represents a molecule of significant interest within the well-validated quinazolinone chemical space. Based on extensive literature on related analogs, it is predicted to be synthetically accessible and possess potent biological activities, particularly in the realm of oncology. The provided synthetic strategies, characterization workflows, and biological evaluation protocols offer a comprehensive roadmap for any researcher or drug development professional aiming to investigate this compound.

Future research should focus on the definitive synthesis and purification of the molecule, followed by broad-spectrum biological screening to confirm its therapeutic potential. Should promising activity be identified, subsequent studies would involve mechanism-of-action elucidation, lead optimization to improve potency and pharmacokinetic properties, and eventual in vivo efficacy studies. This guide serves as the foundational first step in that exciting discovery process.

References

-

BOC Sciences. CAS 1015479-08-9 6-Methyl-2-propylamino-3H-4-quinazolinone.

-

Spandana, V. R., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 49(5), 93.

-

Kadhim, M. A., et al. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxidant Activities. Chemical Methodologies, 6(12), 949-960.

-

Dar, A. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 6.

-

BenchChem. (2024). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.

-

Chen, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5183.

-

Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(3), 643.

-

Al-Ostath, A., et al. (2023). Recent advances in the biological activity of quinazoline. Journal of Applied Chemistry, 12(1), 1-10.

-

Organic Chemistry Portal. Synthesis of quinazolinones.

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).

Sources

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mediresonline.org [mediresonline.org]

- 6. mediresonline.org [mediresonline.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-Methyl-2-propylamino-3H-4-quinazolinone, a molecule of interest within the broader class of quinazolinone heterocycles. Quinazolinones are a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and the rationale behind the selected synthetic strategy.

Strategic Overview: A Direct Approach to the Quinazolinone Core

The synthesis of 2-substituted quinazolin-4(3H)-ones can be approached through various methodologies, often starting from readily available anthranilic acid derivatives.[4][5] For the synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone, we will focus on a highly efficient and convergent one-pot strategy. This approach involves the direct condensation and cyclization of 2-amino-5-methylbenzoic acid with a substituted guanidine. This method is advantageous as it directly installs the desired propylamino moiety at the C-2 position of the quinazolinone ring in a single, atom-economical step.

The overall transformation is depicted below:

Caption: High-level workflow for the one-pot synthesis.

Mechanistic Insights: The Driving Forces of Cyclization

The core of this synthesis lies in a heat-promoted condensation-cyclization reaction. The mechanism proceeds through several key steps, driven by the formation of stable intermediates and the eventual elimination of small molecules like water and ammonia.

-

Amidine Formation: The reaction is initiated by a nucleophilic attack of the amino group from 2-amino-5-methylbenzoic acid on one of the carbons of propylguanidine, or more commonly, the formation of a salt between the carboxylic acid and the basic guanidine. Upon heating, this salt dehydrates to form an O-acylisourea intermediate.

-

Intramolecular Cyclization: This is followed by a rapid intramolecular nucleophilic attack from the aniline nitrogen onto the electrophilic carbon of the activated acylisourea. This key step forms the six-membered pyrimidine ring characteristic of the quinazolinone core.

-

Aromatization/Tautomerization: The resulting tetrahedral intermediate collapses, eliminating ammonia and water. A final tautomerization yields the stable 4(3H)-quinazolinone aromatic system.

The detailed mechanistic pathway is illustrated below:

Caption: Plausible mechanism for the condensation-cyclization reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Amino-5-methylbenzoic acid | 151.16 | 1.51 g | 10.0 | Starting Material |

| Propylguanidine (as HCl salt) | 123.60 | 1.36 g | 11.0 | Reagent |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.17 g | 11.0 | Base |

| 1,4-Dioxane | - | 50 mL | - | Solvent |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylbenzoic acid (1.51 g, 10.0 mmol), propylguanidine hydrochloride (1.36 g, 11.0 mmol), and sodium carbonate (1.17 g, 11.0 mmol).

-

Solvent Addition: Add 50 mL of 1,4-dioxane to the flask.

-

Reaction: Stir the suspension and heat the mixture to reflux (approximately 101 °C). Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Isolation: Filter the cooled mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Purification: Recrystallize the crude solid from hot ethanol or purify by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure 6-Methyl-2-propylamino-3H-4-quinazolinone.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight is 217.27 g/mol .[6]

Rationale and Scientific Justification

-

Choice of Starting Material: 2-Amino-5-methylbenzoic acid is the logical precursor as it contains the required substituted benzene ring with the ortho-amino and carboxyl groups necessary for quinazolinone ring formation.[7]

-

Choice of Reagent: Propylguanidine serves as a direct and efficient source for the C-2 carbon and the 2-propylamino substituent. Guanidines are excellent reagents for this type of cyclization, leading to 2-amino-substituted quinazolinones with high yields.

-

Solvent and Temperature: 1,4-Dioxane is a suitable high-boiling, aprotic solvent that effectively dissolves the organic reactants and facilitates the reaction at the required temperature for dehydration and cyclization. Reflux conditions provide the necessary thermal energy to overcome the activation barriers for the condensation and elimination steps.

-

Base: When using the hydrochloride salt of propylguanidine, an equivalent of a base like sodium carbonate is required to liberate the free guanidine base in situ, allowing it to participate in the reaction.

Conclusion

The described one-pot synthesis provides a reliable and straightforward pathway to 6-Methyl-2-propylamino-3H-4-quinazolinone. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can effectively apply and adapt this methodology. The versatility of using substituted anthranilic acids and various guanidines makes this a powerful strategy for generating diverse libraries of quinazolinone derivatives for further investigation in drug discovery and development programs.

References

-

Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

-

Synthesis of 2-substituted-4(3H)-quinazolinones 4. ResearchGate. Available at: [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (NIH). Available at: [Link]

- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.

-

Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. Available at: [Link]

-

Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Uses of quinazolin-2-[(~-propionoyl)isothiocyanate]. Indian Chemical Society. Available at: [Link]

-

Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Publications. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). Available at: [Link]

-

Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. Available at: [Link]

-

Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available at: [Link]

-

Cyclization of acyclic urea derivatives to quinazolinones. ResearchGate. Available at: [Link]

-

A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. Available at: [Link]

-

General synthetic routes to quinazolinones. ResearchGate. Available at: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

-

Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. Available at: [Link]

-

Pathways to synthesize quinazolinones. ResearchGate. Available at: [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 6. 6-METHYL-2-PROPYLAMINO-3H-4-QUINAZOLINONE | CymitQuimica [cymitquimica.com]

- 7. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]

6-Methyl-2-propylamino-3H-4-quinazolinone mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-Methyl-2-propylamino-3H-4-quinazolinone

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive natural products and its versatility in the development of synthetic therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][3][4][5] This guide focuses on a specific derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone, and outlines a comprehensive, field-proven strategy to elucidate its mechanism of action. While extensive data on this particular molecule is not yet publicly available, the structural motifs present suggest a high probability of interaction with key cellular signaling pathways, particularly those driven by protein kinases. This document, therefore, serves as a technical whitepaper, proposing a logical and scientifically rigorous workflow for its characterization, framed through the lens of a plausible hypothesis: the inhibition of a critical oncogenic signaling pathway.

Introduction: The Quinazolinone Scaffold and a Proposed Target

The quinazolinone core, a fusion of benzene and pyrimidine rings, offers a unique three-dimensional structure that is amenable to extensive chemical modification.[2] This structural flexibility allows for precise tuning of its pharmacological properties, enabling interaction with a wide variety of biological targets.[2][6] Numerous quinazolinone derivatives have been successfully developed as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7] For instance, derivatives have been shown to target key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and the PI3K/AKT pathway, all of which are critical drivers of tumor growth, proliferation, and angiogenesis.[8][9]

Given this precedent, we hypothesize that 6-Methyl-2-propylamino-3H-4-quinazolinone functions as an inhibitor of a receptor tyrosine kinase, such as VEGFR-2. This hypothesis is based on the established success of the quinazolinone scaffold in targeting the ATP-binding pocket of various kinases.[1] The purpose of this guide is to provide researchers and drug development professionals with a detailed, step-by-step framework to rigorously test this hypothesis and fully characterize the compound's mechanism of action.

The Scientific Rationale: Why Target VEGFR-2?

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Overexpression of VEGFR-2 is a hallmark of many solid tumors. Ligand binding (VEGF-A) induces receptor dimerization and autophosphorylation, activating a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways. These pathways collectively promote endothelial cell proliferation, migration, and survival. A compound that effectively inhibits VEGFR-2 kinase activity would therefore be a promising candidate for anticancer therapy. The workflow described herein is designed to validate this specific mechanism from a biochemical to a cellular level.

Experimental Validation Workflow: A Multi-Pillar Approach

To establish the mechanism of action with high confidence, a multi-faceted experimental approach is required. This workflow integrates biochemical assays, cell-based functional assays, and in-silico modeling to build a self-validating system of evidence.

Pillar 1: Direct Target Inhibition (In Vitro Kinase Assay)

Expertise & Causality: The first and most critical step is to determine if 6-Methyl-2-propylamino-3H-4-quinazolinone directly inhibits the enzymatic activity of our primary target, VEGFR-2. A direct, cell-free biochemical assay is the gold standard for this purpose as it eliminates cellular complexities like membrane transport and off-target effects, ensuring that any observed inhibition is due to a direct interaction with the kinase.

Protocol: VEGFR-2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 6-Methyl-2-propylamino-3H-4-quinazolinone in 100% DMSO.

-

Prepare a serial dilution series of the compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Prepare a solution of recombinant human VEGFR-2 kinase domain.

-

Prepare a solution containing the Eu-anti-tag antibody and a broad-spectrum ATP-competitive kinase inhibitor tracer (e.g., Alexa Fluor™ 647-labeled).

-

-

Assay Procedure:

-

Add 5 µL of the compound dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add 5 µL of the VEGFR-2 enzyme solution to all wells except the "no enzyme" control.

-

Add 5 µL of the Eu-antibody/Alexa Fluor-tracer mix to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Pillar 2: Cellular Pathway Modulation

Expertise & Causality: Demonstrating direct enzyme inhibition is necessary but not sufficient. We must confirm that the compound can enter a relevant cell type and inhibit the target in its native environment, leading to a measurable downstream biological effect. We use Human Umbilical Vein Endothelial Cells (HUVECs) as they are a physiologically relevant model for angiogenesis.

Protocol: Western Blot for Phospho-VEGFR-2 and Downstream Signaling

-

Cell Culture and Treatment:

-

Culture HUVECs in appropriate media until they reach 80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Pre-treat the cells with varying concentrations of 6-Methyl-2-propylamino-3H-4-quinazolinone (based on the IC₅₀ from the kinase assay) for 2 hours.

-

Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 15 minutes to activate the VEGFR-2 pathway.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-VEGFR-2 (Tyr1175)

-

Total VEGFR-2

-

Phospho-Akt (Ser473)

-

Total Akt

-

β-Actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Trustworthiness through Self-Validation: A dose-dependent decrease in the phosphorylation of VEGFR-2 and its downstream effector Akt, with no change in the total protein levels, provides strong evidence of on-target activity within the cell.

Pillar 3: In Silico Target Engagement

Expertise & Causality: Molecular docking provides a structural hypothesis for the observed biochemical activity. By predicting how the compound fits into the ATP-binding site of VEGFR-2, we can rationalize its inhibitory effect and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its potency. This insight is invaluable for guiding future lead optimization.

Protocol: Molecular Docking Study

-

Protein and Ligand Preparation:

-

Obtain the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of 6-Methyl-2-propylamino-3H-4-quinazolinone and perform energy minimization.

-

-

Docking Simulation:

-

Define the binding site based on the location of the co-crystallized ligand in the PDB structure (the ATP-binding pocket).

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site.

-

Generate multiple binding poses and rank them based on their predicted binding affinity (docking score).

-

-

Analysis:

-

Analyze the top-ranked binding pose to identify key interactions between the compound and the amino acid residues of the active site. For quinazolinones, a critical interaction is often a hydrogen bond with the "hinge region" of the kinase.[1]

-

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Hypothetical Bioactivity Data for 6-Methyl-2-propylamino-3H-4-quinazolinone

| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |

| In Vitro Kinase Assay | Recombinant VEGFR-2 | IC₅₀ | 85 nM |

| Cell Proliferation Assay | HUVEC Cells | GI₅₀ | 250 nM |

Signaling Pathway Inhibition Diagram

Conclusion

This guide presents a robust, integrated, and authoritative framework for the mechanistic elucidation of 6-Methyl-2-propylamino-3H-4-quinazolinone, or any novel compound within this important chemical class. By systematically combining direct biochemical assays, cellular pathway analysis, and computational modeling, researchers can build a comprehensive and validated understanding of a compound's mode of action. This multi-pillar approach not only ensures scientific rigor but also provides the critical insights necessary to advance a promising molecule through the drug discovery pipeline. The broad biological activities associated with the quinazolinone scaffold underscore the importance of such detailed mechanistic studies.[1][2][6]

References

-

Gong, C., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Available at: [Link]

-

Ghareb, N., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. Available at: [Link]

-

Asadi, Z., et al. (2023). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research on Chemical Intermediates. Available at: [Link]

-

Stasiak, A., et al. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. International Journal of Molecular Sciences. Available at: [Link]

-

Ozaki, K., et al. (1975). Studies on 4(1H)-Quinazolinones. 5. Synthesis and Antiinflammatory Activity of 4(1H)-Quinazolinone Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. Available at: [Link]

-

Li, J., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives via Inhibition of the ALK/PI3K/AKT Signaling Pathway. ACS Omega. Available at: [Link]

-

Rovesti, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Available at: [Link]

-

Kumar, A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

-

Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. Available at: [Link]

-

Alagarsamy, V., et al. (2018). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mediresonline.org [mediresonline.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-2-propylamino-3H-4-quinazolinone and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] This guide provides a comprehensive technical overview of the biological activities associated with 6-Methyl-2-propylamino-3H-4-quinazolinone and the broader class of quinazolinone derivatives. While specific literature on the title compound is nascent, this document extrapolates from the vast body of research on analogous structures to elucidate its probable mechanisms of action, potential therapeutic applications, and the experimental methodologies required for its evaluation. We will delve into the synthesis, structure-activity relationships, and the diverse biological effects of quinazolinones, including their anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Detailed experimental protocols and data visualization are provided to empower researchers in the exploration of this promising chemical entity.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

Quinazolinones are a class of heterocyclic compounds featuring a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.[3][5] This core structure has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the wide array of biological activities exhibited by its derivatives.[1][2] The versatility of the quinazolinone nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.[5]

The inherent stability and lipophilicity of the quinazolinone ring system contribute to its favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier, making it a promising scaffold for targeting central nervous system disorders.[5] Structure-activity relationship (SAR) studies have revealed that modifications at the 2, 3, 6, and 8 positions of the quinazolinone ring are particularly influential in dictating the compound's biological activity.[5]

The subject of this guide, 6-Methyl-2-propylamino-3H-4-quinazolinone, features a methyl group at the 6-position and a propylamino group at the 2-position. These substitutions are anticipated to modulate its biological effects based on the established SAR of related compounds. This guide will explore the potential biological activities of this specific derivative by examining the well-documented pharmacology of the broader quinazolinone class.

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives is well-established, with several efficient methods available to medicinal chemists. A common and versatile approach involves the reaction of anthranilic acid derivatives with various reagents to construct the pyrimidine ring.

One of the classical methods is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide. Modern synthetic strategies often employ transition-metal catalysts to facilitate the formation of the quinazolinone core, allowing for a wider range of functional group tolerance and improved yields.[3]

A general synthetic route to 2-substituted-4(3H)-quinazolinones can be achieved through the cyclization of 2-aminobenzamides with aldehydes or other electrophiles.[6] For the specific synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone, a plausible route would involve the reaction of 5-methylanthranilic acid with a suitable propylamino-containing synthon.

Below is a generalized workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Caption: Generalized workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Broad-Spectrum Biological Activities of Quinazolinone Derivatives

Quinazolinone derivatives have been extensively investigated and have demonstrated a remarkable range of pharmacological activities.[2][3] This broad spectrum of activity makes them attractive candidates for the development of novel therapeutic agents for various diseases.[1][4]

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinazolinone derivatives.[7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including:

-

Enzyme Inhibition: Many quinazolinone-based compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), poly(ADP-ribose) polymerase (PARP), and thymidylate synthase.[8][9]

-

Induction of Apoptosis: Several quinazolinone derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[7]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7]

-

Inhibition of Tubulin Polymerization: Some derivatives interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[8]

Hassanzadeh et al. designed novel hybrids of 2-substituted quinazolinones and found that analogues with a propyl substitution at the 2nd position exhibited potent anti-cancer activity on HeLa cell lines.[10]

Antimicrobial Activity

Quinazolinone derivatives have also shown promising activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[8][11] Their antimicrobial mechanisms are varied and can involve:

-

Inhibition of Cell Wall Synthesis: Some compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Disruption of DNA and Protein Synthesis: Quinazolinones can inhibit essential enzymes involved in DNA replication and protein translation.

-

Membrane Disruption: Certain derivatives can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents.

Studies on 6-methyl-3-phenyl-4(3H)-quinazolinone analogues have demonstrated their antimicrobial activities, with some compounds showing significant efficacy against Staphylococcus aureus.[12]

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives have been well-documented.[13] These compounds can modulate inflammatory pathways by:

-

Inhibition of Pro-inflammatory Enzymes: Quinazolinones can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Suppression of Pro-inflammatory Cytokines: They can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting signaling pathways like NF-κB.[14]

Other Biological Activities

In addition to the activities mentioned above, quinazolinone derivatives have been reported to possess a variety of other pharmacological effects, including:

-

Anticonvulsant activity [10]

-

Antiviral activity, including against HIV [2]

-

Antidiabetic properties [2]

-

Antioxidant effects [1]

-

Analgesic properties [3]

Potential Mechanism of Action of 6-Methyl-2-propylamino-3H-4-quinazolinone

Based on the known biological activities of structurally similar quinazolinone derivatives, we can hypothesize the potential mechanisms of action for 6-Methyl-2-propylamino-3H-4-quinazolinone. The presence of the propylamino group at the 2-position is particularly noteworthy, as substitutions at this position have been shown to be crucial for anticancer activity.[10]

A plausible mechanism of action for its potential anticancer effects could involve the inhibition of protein kinases. Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, target the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The 6-methyl and 2-propylamino substituents could influence the binding affinity and selectivity of the compound for various kinase targets.

The diagram below illustrates a simplified signaling pathway that is often targeted by quinazolinone derivatives in cancer therapy.

Caption: Potential inhibition of the EGFR signaling pathway by 6-Methyl-2-propylamino-3H-4-quinazolinone.

Experimental Protocols for Biological Evaluation

To ascertain the specific biological activities of 6-Methyl-2-propylamino-3H-4-quinazolinone, a series of in vitro and in vivo assays are required. The following protocols provide a framework for evaluating its potential anticancer, antimicrobial, and anti-inflammatory properties.

In Vitro Anticancer Activity Assessment

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

-

6-Methyl-2-propylamino-3H-4-quinazolinone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of 6-Methyl-2-propylamino-3H-4-quinazolinone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values for 6-Methyl-2-propylamino-3H-4-quinazolinone

| Cell Line | IC50 (µM) |

| MCF-7 | 12.5 |

| A549 | 25.8 |

| HCT116 | 8.2 |

In Vitro Antimicrobial Activity Assessment

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

6-Methyl-2-propylamino-3H-4-quinazolinone (dissolved in DMSO)

-

96-well plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity Assessment

Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

6-Methyl-2-propylamino-3H-4-quinazolinone (dissolved in DMSO)

-

Griess Reagent

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

The quinazolinone scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities.[2][3] While specific data on 6-Methyl-2-propylamino-3H-4-quinazolinone is limited, the extensive research on analogous compounds provides a strong foundation for predicting its pharmacological profile. The presence of the 6-methyl and 2-propylamino substituents suggests potential for significant anticancer, antimicrobial, and anti-inflammatory activities.

The experimental protocols detailed in this guide offer a systematic approach to elucidating the precise biological effects and mechanisms of action of this promising compound. Further research, including in vivo studies and detailed mechanistic investigations, will be crucial to fully realize the therapeutic potential of 6-Methyl-2-propylamino-3H-4-quinazolinone and to advance its development as a novel therapeutic agent. The continued exploration of the vast chemical space of quinazolinone derivatives holds immense promise for the discovery of new and effective treatments for a multitude of human diseases.

References

- Benchchem. (n.d.). Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity.

- Study on quinazolinone derivative and their pharmacological actions. (2024). [Source Not Available].

- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Expert Opinion on Therapeutic Patents.

- QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. (2023). World Journal of Pharmaceutical Research.

- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). RSC Medicinal Chemistry.

- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). Archiv der Pharmazie.

- Benchchem. (n.d.). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Oncology Letters.

- BOC Sciences. (n.d.). 6-Methyl-2-propylamino-3H-4-quinazolinone.

- Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). ACS Medicinal Chemistry Letters.

- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Molecules.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). DARU Journal of Pharmaceutical Sciences.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). Molecules.

- Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. (n.d.). ResearchGate.

- Biological activities of recent advances in quinazoline. (n.d.). ResearchGate.

- Recent advances in the biological activity of quinazoline. (2023). ResearchGate.

- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.

- Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2025). RSC Advances.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Negative Results.

- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (n.d.). Molecules.

- Quinazoline derivatives: synthesis and bioactivities. (n.d.). Journal of Zhejiang University Science B.

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). Molecules.

- 6-Methyl-2-propylamino-3H-4-quinazolinone. (n.d.). [Source Not Available].

- 6-METHYL-2-PROPYLAMINO-3H-4-QUINAZOLINONE. (n.d.). CymitQuimica.

- Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports.

- Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025). Molecular Diversity.

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). Molecules.

- Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2010). Acta Poloniae Pharmaceutica.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Pharmaceuticals.

- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2025). ResearchGate.

- 6 Methyl 2 propylamino 3H 4 quinazolinone. (n.d.). Labshake.

Sources

- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eipublication.com [eipublication.com]

- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 4. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]